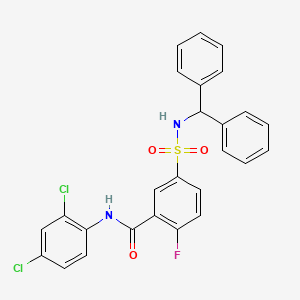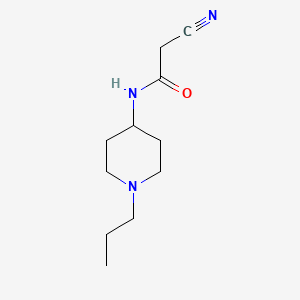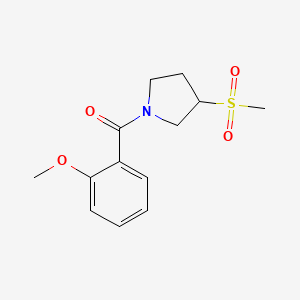
5-(N-benzhydrylsulfamoyl)-N-(2,4-dichlorophenyl)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(N-benzhydrylsulfamoyl)-N-(2,4-dichlorophenyl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C26H19Cl2FN2O3S and its molecular weight is 529.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
Fluorobenzamides in Antimicrobial Activity
Research has shown that fluorobenzamides, which include compounds similar to 5-(N-benzhydrylsulfamoyl)-N-(2,4-dichlorophenyl)-2-fluorobenzamide, exhibit promising antimicrobial properties. A study by Desai, Rajpara, and Joshi (2013) demonstrated that the presence of a fluorine atom in the benzoyl group enhances antimicrobial activity against various bacterial strains and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans (Desai, Rajpara, & Joshi, 2013).
Synthesis of Benzothiazepines with Antimicrobial Properties
Another study highlighted the synthesis of benzothiazepines using compounds similar to this compound. These compounds demonstrated potential as antimicrobial agents against bacteria like Staphylococcus aureus and Escherichia coli, and the fungus Candida albicans (Pant, Jadon, & Bharti, 2018).
Thiourea Derivatives with Antipathogenic Activity
A study by Limban, Marutescu, and Chifiriuc (2011) explored the antipathogenic potential of thiourea derivatives, which have structural similarities to this compound. These derivatives showed significant antibiofilm properties against bacteria like Pseudomonas aeruginosa and Staphylococcus aureus, indicating their potential as novel anti-microbial agents (Limban, Marutescu, & Chifiriuc, 2011).
Applications in Synthesis and Structural Analysis
- Crystal Structures of N-(arylsulfonyl)-4-fluorobenzamides: A study by Suchetan et al. (2016) described the crystal structures of N-(arylsulfonyl)-4-fluorobenzamides, compounds structurally related to this compound. This research aids in understanding the molecular conformation and potential applications of similar compounds in various fields, including material science and pharmaceuticals (Suchetan et al., 2016).
Agricultural Applications
- Pentafluorosulfanyl Group-Containing Insecticides: Kim et al. (2020) described the development of novel pentafluorosulfanyl group-containing meta-diamide insecticides. These insecticides, which include structural motifs similar to this compound, showed high insecticidal activity and selectivity, demonstrating the potential application of such compounds in agriculture (Kim et al., 2020).
Properties
IUPAC Name |
5-(benzhydrylsulfamoyl)-N-(2,4-dichlorophenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19Cl2FN2O3S/c27-19-11-14-24(22(28)15-19)30-26(32)21-16-20(12-13-23(21)29)35(33,34)31-25(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-16,25,31H,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMRWGFPICDOIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)C(=O)NC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19Cl2FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2801234.png)
![4-(4-METHYLBENZENESULFONYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2-PHENYL-1,3-OXAZOL-5-AMINE](/img/structure/B2801236.png)
![2-{[1-(2-Methoxy-5-methylbenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2801237.png)
![(E)-N-[2-(3,6-Dihydro-2H-pyran-4-yl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2801238.png)
![3-(2,4-dimethylphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-[(pyridin-4-yl)methyl]thiourea](/img/structure/B2801241.png)



![9-benzyl-1-methyl-3-(3-methylbutyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2801246.png)
![3-Bromo-5-[4-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyridine](/img/structure/B2801247.png)

![N-(4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2801249.png)

![2,4-Dimethyl-N-[(1-methylbenzimidazol-2-yl)methyl]-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2801251.png)
